6-Bromo-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C8H9BrN2 It is a derivative of quinoxaline, characterized by the presence of a bromine atom at the 6th position and a partially saturated ring structure
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Quinoxaline derivatives, in general, can affect a wide range of biochemical pathways, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, it can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, it may accumulate in the nucleus, where it can interact with DNA and affect gene expression .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect cellular respiration and energy production. Additionally, its presence in the nucleus can influence DNA replication and repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2,3,4-tetrahydroquinoxaline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoxaline with bromine in an appropriate solvent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a potential pharmacophore in drug design.
Medicine: Research explores its potential as an antimicrobial, anticancer, and neuroprotective agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Quinoxaline: Fully aromatic and lacks the tetrahydro structure, resulting in different chemical behavior.
Uniqueness: 6-Bromo-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDQVNEWKPADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735558 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-70-1 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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